molecular formula C14H17N3O3S B5372400 methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate

methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B5372400
M. Wt: 307.37 g/mol
InChI Key: HZSMCMZULXEGGM-UHFFFAOYSA-N
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Description

Methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate, also known as MET, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities. MET is particularly interesting due to its potential applications in the treatment of various diseases, including cancer and microbial infections. In

Mechanism of Action

The exact mechanism of action of methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells and microbes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In microbial cells, this compound has been shown to inhibit cell growth and division, and disrupt cell membrane integrity. In animal studies, this compound has been shown to have low toxicity and to be well-tolerated.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various disease processes. Another advantage is its low toxicity, which allows for higher doses to be used in experiments without causing harm to the test subjects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research and development of methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate. One potential direction is the optimization of its chemical structure to improve its biological activity and selectivity. Another direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate involves the reaction of 4-methyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an S-alkylation mechanism, resulting in the formation of this compound as a white crystalline solid. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

Methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in the treatment of cancer and microbial infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In microbial infection research, this compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

methyl 2-[[5-(4-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-20-11-7-5-10(6-8-11)13-15-16-14(17(13)2)21-9-12(18)19-3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSMCMZULXEGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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